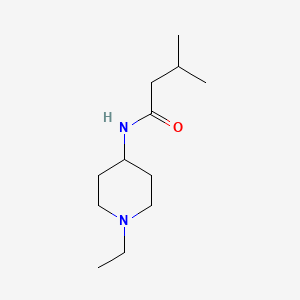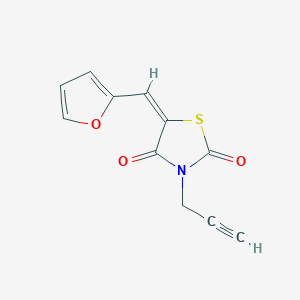![molecular formula C21H26N2O3S B4838101 ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4838101.png)
ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate
Vue d'ensemble
Description
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate, also known as ETC-159, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway is involved in a variety of cellular processes, including embryonic development, tissue homeostasis, and cancer progression. ETC-159 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate targets the Wnt signaling pathway by inhibiting the activity of the enzyme porcupine. Porcupine is responsible for adding a lipid molecule to Wnt proteins, which is necessary for their secretion and activation of the pathway. By inhibiting porcupine, this compound prevents the activation of the Wnt pathway and reduces the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. This compound has also been shown to increase bone density and reduce bone resorption in animal models of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate in lab experiments is its specificity for the Wnt signaling pathway. This compound targets a specific enzyme in the pathway, which reduces the potential for off-target effects. However, one limitation of using this compound is its solubility in aqueous solutions. This compound is a hydrophobic molecule, which can make it difficult to administer in vivo and in vitro.
Orientations Futures
There are several future directions for the research and development of ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases beyond cancer.
Applications De Recherche Scientifique
Ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to be dysregulated in various types of cancer, and this compound has been shown to inhibit the pathway and reduce tumor growth in preclinical studies. This compound has also been studied for its potential use in treating other diseases, such as osteoporosis and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 4-[(5-tert-butyl-2-methoxyphenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-6-26-19(24)14-7-10-16(11-8-14)22-20(27)23-17-13-15(21(2,3)4)9-12-18(17)25-5/h7-13H,6H2,1-5H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJCJHTVUMKBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4838022.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)

![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)


![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)
![2-(2,4-dichlorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4838115.png)
![N-(4-chlorophenyl)-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4838123.png)
![9-(3-hydroxypropyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B4838130.png)
![2,2'-(1,3-thiazole-2,4-diyl)bis(3H-benzo[f]chromen-3-one)](/img/structure/B4838132.png)
